5-Thio-beta-D-glucopyranose
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Overview
Description
5-Thio-beta-D-glucopyranose is a derivative of D-glucopyranose, where the hydroxyl group at the anomeric carbon (C1) is replaced by a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of protective groups such as tert-butyldimethylsilyl and benzoyl to protect the 3-OH group . The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for 5-Thio-beta-D-glucopyranose are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Thio-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in substitution reactions, such as the thiol-Michael addition reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions for thiol-Michael addition typically involve a base catalyst and an electrophilic alkene.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioether derivatives.
Scientific Research Applications
5-Thio-beta-D-glucopyranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Thio-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-thio-beta-D-glucopyranose: A thiosugar where the hydroxyl group at position 1 is replaced by a sulfanyl group.
beta-D-glucose: The parent compound with a hydroxyl group at the anomeric carbon.
Uniqueness
5-Thio-beta-D-glucopyranose is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for various applications, particularly in medicinal chemistry and enzyme studies.
Properties
CAS No. |
37850-98-9 |
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Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
KNWYARBAEIMVMZ-VFUOTHLCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](S1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(S1)O)O)O)O)O |
Origin of Product |
United States |
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